molecular formula C20H24N2O4S B2779370 (E)-N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide CAS No. 1235686-13-1

(E)-N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide

Cat. No. B2779370
CAS RN: 1235686-13-1
M. Wt: 388.48
InChI Key: ABAUJDGEWPMVEA-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Evaluation

Several studies have focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, aiming to explore their potential as antimicrobial agents. For instance, Darwish et al. (2014) synthesized novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, demonstrating promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). This highlights the compound's potential in the development of new antimicrobial agents.

Structural and Properties Exploration

Lazareva et al. (2017) investigated the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles. This study provides insights into the structural and property variations of related compounds, contributing to the understanding of their chemical behavior and potential applications in material science (Lazareva, Nikonov, Chipanina, Oznobikhina, Sterkhova, & Albanov, 2017).

Neuroprotective Applications

Research by Kim & Kim (2000) on phenylpropanoid esters of rhamnose isolated from roots of Scrophularia buergeriana demonstrated significant protective effects against glutamate-induced neurotoxicity in primary cultures of cortical neurons. This suggests potential neuroprotective applications of compounds with similar structural features (Kim & Kim, 2000).

Carbonic Anhydrase Inhibitory Action

A series of congeners structurally related to pritelivir were prepared and investigated as inhibitors of human carbonic anhydrase isoforms, showing low nanomolar inhibition values. This research indicates the potential of sulfonamide derivatives in treating various pathologies, including cancer and obesity (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017).

properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-20(2,15-23)21-19(24)14-17-8-10-18(11-9-17)22-27(25,26)13-12-16-6-4-3-5-7-16/h3-13,22-23H,14-15H2,1-2H3,(H,21,24)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAUJDGEWPMVEA-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(2-phenylvinylsulfonamido)phenyl)acetamide

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